![molecular formula C16H15F2N3O2 B2397388 (2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-22-2](/img/structure/B2397388.png)
(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
- Cytotoxic Activity : Researchers have explored derivatives of this compound for their cytotoxic potential. Some analogs demonstrated superior activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) with IC50 values ranging from 45 to 99 nM . These findings suggest its potential as an anticancer agent.
- Crystal Structure Determination : The crystal structure of methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate has been elucidated. It crystallizes in a triclinic system, providing valuable insights into its molecular arrangement and intermolecular interactions .
Anticancer Agents
Crystallography and Structural Studies
Safety and Hazards
Mechanism of Action
Target of Action
It is used in the preparation of iloperidone , a potent dopamine D2 and serotonin 5-HT2 receptor antagonist . Therefore, it can be inferred that the compound may interact with these receptors.
Mode of Action
Based on its use in the preparation of iloperidone , it can be inferred that it may act as a dopamine D2 and serotonin 5-HT2 receptor antagonist, blocking the action of these neurotransmitters.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C , indicating that it may be sensitive to oxygen, moisture, and temperature variations.
properties
IUPAC Name |
(2,4-difluorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-11-3-4-13(14(18)8-11)16(22)21-7-1-2-12(9-21)23-15-5-6-19-10-20-15/h3-6,8,10,12H,1-2,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFCLUOJWMRMFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)OC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone |
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